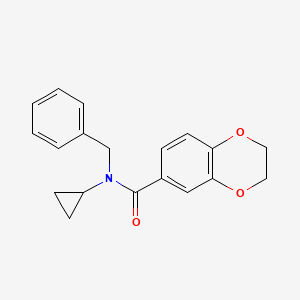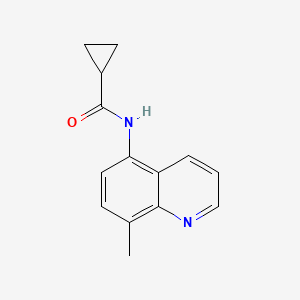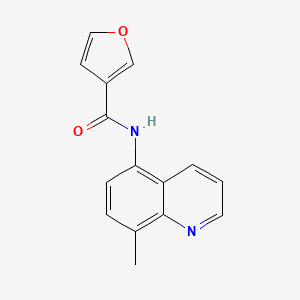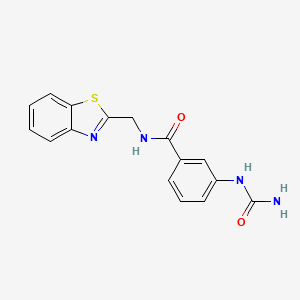![molecular formula C17H26N2O3S B7497805 N-[2-(azepan-1-yl)-2-oxoethyl]-N,3,4-trimethylbenzenesulfonamide](/img/structure/B7497805.png)
N-[2-(azepan-1-yl)-2-oxoethyl]-N,3,4-trimethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(azepan-1-yl)-2-oxoethyl]-N,3,4-trimethylbenzenesulfonamide, commonly known as AZ-1, is a chemical compound that has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. AZ-1 is a sulfonamide-based compound that has a unique molecular structure, making it an attractive target for research and development.
Mecanismo De Acción
The mechanism of action of AZ-1 is not fully understood, but it is believed to involve the inhibition of certain enzymes or proteins that are involved in various biological processes. For example, AZ-1 has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of pH in the body. Additionally, AZ-1 has been shown to inhibit the activity of certain kinases, which are involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
AZ-1 has been shown to have a range of biochemical and physiological effects in various studies. For example, AZ-1 has been shown to induce cell death in cancer cells, inhibit the production of inflammatory cytokines, and inhibit the growth of certain bacteria and fungi. Additionally, AZ-1 has been shown to have a low toxicity profile, making it a promising candidate for further development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of AZ-1 is its unique molecular structure, which makes it an attractive target for research and development. Additionally, AZ-1 has been shown to have a range of potential applications in various fields, making it a versatile compound. However, one limitation of AZ-1 is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different biological systems. Additionally, further studies are needed to fully understand the toxicity profile of AZ-1 and its potential side effects.
Direcciones Futuras
There are several potential future directions for research on AZ-1. One area of interest is the development of novel drugs based on the structure of AZ-1, particularly for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of AZ-1 and its effects on different biological systems. Finally, there is potential for the development of new materials and sensors based on the unique properties of AZ-1. Overall, AZ-1 is a promising compound with a range of potential applications in various fields.
Métodos De Síntesis
The synthesis of AZ-1 involves the reaction of 2-oxoethylazepane with 3,4,5-trimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields AZ-1 as a white solid, which can be purified by recrystallization or column chromatography. This synthesis method has been optimized to yield high purity and high yield of AZ-1.
Aplicaciones Científicas De Investigación
AZ-1 has been extensively studied for its potential applications in medicinal chemistry, particularly in the development of novel drugs for the treatment of various diseases. AZ-1 has been shown to have anticancer, anti-inflammatory, and anti-microbial properties, making it a promising candidate for drug discovery. Additionally, AZ-1 has been studied for its potential use as a catalyst in organic synthesis and as a material for the development of sensors and other electronic devices.
Propiedades
IUPAC Name |
N-[2-(azepan-1-yl)-2-oxoethyl]-N,3,4-trimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S/c1-14-8-9-16(12-15(14)2)23(21,22)18(3)13-17(20)19-10-6-4-5-7-11-19/h8-9,12H,4-7,10-11,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQESXIGWUIOULM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N(C)CC(=O)N2CCCCCC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2,5-Difluorophenyl)-[4-(4-methylpiperazin-1-yl)sulfonylpiperazin-1-yl]methanone](/img/structure/B7497724.png)
![[4-(2-fluorophenyl)piperazin-1-yl]-(4,6,7-trimethoxy-1H-indol-2-yl)methanone](/img/structure/B7497733.png)

![4-[(1H-Benzotriazol-1-yl)methyl]benzonitrile](/img/structure/B7497743.png)
![(6-Methoxypyridin-3-yl)-[4-(4-methyl-1,3-thiazol-2-yl)piperazin-1-yl]methanone](/img/structure/B7497749.png)


![N-benzyl-N,3-dimethyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide](/img/structure/B7497780.png)


![N-[alpha-(p-Tolyl)benzyl]acetamide](/img/structure/B7497816.png)

![N-[(3-methylphenyl)methyl]pyrazine-2-carboxamide](/img/structure/B7497840.png)